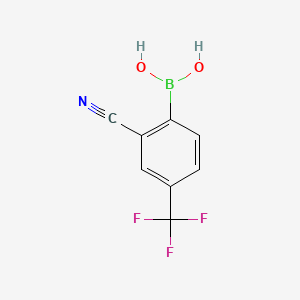

2-Cyano-4-(trifluoromethyl)phenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-cyano-4-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BF3NO2/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELAZGQTKSRLPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(F)(F)F)C#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681758 | |

| Record name | [2-Cyano-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-84-1 | |

| Record name | [2-Cyano-4-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Cyano-4-(trifluoromethyl)phenylboronic acid: Synthesis, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

2-Cyano-4-(trifluoromethyl)phenylboronic acid, bearing the Chemical Abstracts Service (CAS) number 1218790-84-1 , is a specialized organoboron compound that has emerged as a valuable building block in contemporary drug discovery and development.[1] Its unique trifunctional substitution pattern—a boronic acid, a cyano group, and a trifluoromethyl group—on a phenyl ring imparts a distinct combination of reactivity and physicochemical properties. This guide provides a comprehensive technical overview of this reagent, from its synthesis and characterization to its application in cross-coupling reactions, with a focus on the underlying chemical principles and practical experimental guidance.

The trifluoromethyl group is a well-established bioisostere for a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can enhance the metabolic stability, binding affinity, and cell permeability of drug candidates. The cyano group, also electron-withdrawing, can participate in various chemical transformations and can act as a hydrogen bond acceptor, influencing molecular interactions with biological targets. The boronic acid functionality is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful and widely used method for the formation of carbon-carbon bonds in the synthesis of complex organic molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 1218790-84-1 |

| Molecular Formula | C₈H₅BF₃NO₂ |

| Molecular Weight | 214.94 g/mol [2] |

| Appearance | Solid[1] |

| InChI Key | DELAZGQTKSRLPA-UHFFFAOYSA-N[1] |

Synthesis of this compound: A Strategic Approach

The synthesis of this compound requires a strategic approach that circumvents the inherent reactivity of the cyano group towards common organometallic reagents. A plausible and efficient method involves a halogen-metal exchange followed by borylation of a suitable precursor, such as 2-bromo-5-(trifluoromethyl)benzonitrile.

Diagram: Synthetic Pathway

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis via Lithiation-Borylation

This protocol is a representative procedure based on established methodologies for the synthesis of arylboronic acids from aryl halides.

Starting Material: 2-Bromo-5-(trifluoromethyl)benzonitrile (CAS: 1483-55-2)[3]

Reagents and Solvents:

-

2-Bromo-5-(trifluoromethyl)benzonitrile

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-bromo-5-(trifluoromethyl)benzonitrile (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour. This step facilitates a halogen-metal exchange, forming the corresponding aryllithium intermediate.[4][5] The low temperature is crucial to prevent side reactions, such as the attack of the organolithium reagent on the cyano group.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight. The borate ester is formed during this step.

-

Workup and Hydrolysis: The reaction is quenched by the slow addition of aqueous HCl (1 M) at 0 °C. The mixture is then transferred to a separatory funnel and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a highly effective coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl and heteroaryl compounds. The electron-withdrawing nature of the cyano and trifluoromethyl groups can influence the reactivity of the boronic acid and the properties of the resulting coupled products.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.[6]

Reagents and Solvents:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃), aqueous solution

-

Toluene

-

Ethyl acetate

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq). The flask is sealed with a septum and purged with nitrogen.

-

Solvent and Base Addition: Under a nitrogen atmosphere, add toluene followed by an aqueous solution of potassium carbonate (2 M, 2.0 eq).

-

Reaction: The reaction mixture is stirred vigorously and heated to 80-90 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic layer is separated, washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired biaryl product.

Expected Yields and Substrate Scope

While specific yields for the Suzuki coupling of this compound are dependent on the specific aryl halide used, similar reactions with substituted phenylboronic acids generally proceed in good to excellent yields. For instance, the coupling of 4-bromobenzonitrile with other arylboronic acids has been reported to yield the corresponding biphenyl product in up to 97% yield.[6] The reaction is tolerant of a wide range of functional groups on the coupling partner.

| Aryl Halide | Expected Yield |

| 4-Bromoanisole | Good to Excellent |

| 4-Bromotoluene | Good to Excellent |

| 1-Bromo-4-nitrobenzene | Moderate to Good |

| 2-Bromopyridine | Moderate to Good |

Characterization

The identity and purity of this compound and its coupled products should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of the molecule. In the ¹H NMR spectrum of this compound, the aromatic protons will appear as a complex multiplet in the downfield region. The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, the cyano carbon, and the trifluoromethyl carbon, which will exhibit coupling to the fluorine atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the synthesized compounds.

Conclusion

This compound is a highly valuable and versatile reagent for medicinal chemists and researchers in drug development. Its unique combination of functional groups allows for the strategic introduction of both a trifluoromethyl and a cyano moiety into complex molecules via the robust and reliable Suzuki-Miyaura cross-coupling reaction. The synthetic and application protocols provided in this guide, grounded in established chemical principles, offer a solid foundation for the effective utilization of this important building block in the synthesis of novel therapeutic agents and other advanced materials.

References

Please note that while the following list provides access to the resources used, direct access to some articles may require a subscription.

-

PubChem. 2-Bromo-5-(trifluoromethyl)benzonitrile. Available from: [Link]

-

ResearchGate. Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Available from: [Link]

-

ResearchGate. Suzuki coupling between phenylboronic acid and aryl halides. The reaction conditions. Available from: [Link]

-

Wikipedia. Metal–halogen exchange. Available from: [Link]

- Google Patents. The preparation method of 2-bromo-5-fluorobenzotrifluoride.

-

Aggarwal Group. Standard Lithiation–Borylation A user's guide. Available from: [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. Available from: [Link]

-

PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. Available from: [Link]

-

Journal of Student Scholarhip - TCNJ. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Available from: [Link]

-

SciSpace. Lithiation–borylation methodology in the total synthesis of natural pr. Available from: [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]

-

SlidePlayer. Lithiation-Borylation Methodology and Its Application in Synthesis. Available from: [Link]

-

Scholarship @ Claremont. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Available from: [Link]

-

PMC - NIH. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Available from: [Link]

-

MDPI. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Available from: [Link]

-

Organic Chemistry Portal. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Available from: [Link]

- Google Patents. Process for the synthesis of organic compounds.

-

PubMed. Ring-Opening Lithiation-Borylation of 2-Trifluoromethyl Oxirane: A Route to Versatile Tertiary Trifluoromethyl Boronic Esters. Available from: [Link]

-

lithium halogen exchange #1 revised. Available from: [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available from: [Link]

-

YouTube. Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. Available from: [Link]

-

PubChem. 4-Fluorophenylboronic acid. Available from: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Bromo-5-(trifluoromethyl)benzonitrile | C8H3BrF3N | CID 12223980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. joss.tcnj.edu [joss.tcnj.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's Guide to the Characterization of 2-Cyano-4-(trifluoromethyl)phenylboronic acid: A Focus on Molecular Weight Verification

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the analytical characterization of 2-Cyano-4-(trifluoromethyl)phenylboronic acid, a critical building block in modern medicinal chemistry and organic synthesis. While the theoretical molecular weight is a fundamental starting point, this paper emphasizes the necessity of rigorous experimental verification for ensuring purity, confirming identity, and enabling precise stoichiometric control in downstream applications. We will delve into the causality behind selecting specific analytical techniques, present detailed, field-proven protocols for mass spectrometry, and illustrate how a multi-technique approach provides a self-validating system for structural confirmation. This guide is intended for researchers and drug development professionals who rely on the accurate characterization of advanced chemical reagents.

Introduction: The Profile of a Modern Synthetic Building Block

This compound has emerged as a valuable reagent, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. Its utility stems from the strategic placement of three key functional groups on the phenyl ring:

-

The Boronic Acid (-B(OH)₂): The reactive center for palladium-catalyzed cross-coupling, enabling the formation of new carbon-carbon bonds.

-

The Trifluoromethyl Group (-CF₃): A bioisostere for other groups, the incorporation of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making it a highly sought-after feature in pharmaceutical candidates.[1][2]

-

The Cyano Group (-C≡N): An electron-withdrawing group that can influence the reactivity of the boronic acid and serve as a handle for further chemical transformations.

Given its role in the synthesis of complex, high-value molecules, an unimpeachable understanding of its fundamental properties is not just academic—it is a prerequisite for reproducible and successful science. The most fundamental of these properties is its molecular weight.

Core Physicochemical Properties

A summary of the key identifiers and theoretical values for this compound is essential before proceeding to experimental verification.

| Property | Value | Source |

| IUPAC Name | (2-Cyano-4-(trifluoromethyl)phenyl)boronic acid | [3] |

| CAS Number | 1218790-84-1 | [3][4] |

| Chemical Formula | C₈H₅BF₃NO₂ | [4] |

| Average Molecular Weight | 214.94 g/mol | [3] |

| Monoisotopic Mass | 215.0318 g/mol | Calculated |

| Appearance | White to off-white solid | [4] |

The distinction between average molecular weight (calculated using the natural isotopic abundance of all atoms) and monoisotopic mass (calculated using the mass of the most abundant isotope of each atom) is critical. High-resolution mass spectrometry, the cornerstone of modern molecular weight determination, measures the monoisotopic mass.

The Central Role of Molecular Weight in Synthesis and Development

Accurate molecular weight determination is the first line of defense in chemical quality control. It serves three primary functions:

-

Identity Confirmation: Does the experimentally determined mass match the theoretical mass of C₈H₅BF₃NO₂? A significant deviation immediately indicates a potential error, such as an incorrect product, an unexpected salt form, or a persistent impurity.

-

Purity Assessment: While not a quantitative measure of purity on its own, the presence of unexpected ions in a mass spectrum can be the first indication of impurities, residual solvents, or degradation products (such as the corresponding boroxine, a common anhydride of boronic acids).

-

Stoichiometric Accuracy: In drug development, reactions are performed on scales where precision matters. All subsequent reaction calculations, including molar equivalents of catalysts, ligands, and other reactants, are predicated on an accurate molecular weight. An error in this foundational value cascades through the entire synthetic route, impacting yield, purity, and cost.

Experimental Verification: A Multi-Pronged, Self-Validating Approach

Relying on a single analytical technique is insufficient for the rigorous demands of pharmaceutical research. A self-validating system, where orthogonal methods corroborate each other, provides the highest degree of confidence.

Primary Technique: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method due to its "soft" ionization, which minimizes fragmentation and typically preserves the molecular ion.

Causality of Choice (Why ESI?): Boronic acids can be thermally labile and prone to dehydration. ESI operates on a solution at or near room temperature, transferring pre-formed ions from the liquid phase to the gas phase, thus preserving the molecule's integrity. Studies have systematically analyzed the behavior of arylboronic acids under ESI conditions, providing a strong foundation for data interpretation.[5][6]

-

Sample Preparation:

-

Accurately weigh ~1 mg of the boronic acid.

-

Dissolve in 1 mL of a suitable solvent. A 1:1 mixture of acetonitrile and water or methanol and water is a common starting point.[7] The goal is a final concentration of approximately 1-10 µg/mL.

-

Vortex briefly to ensure complete dissolution.

-

-

Instrument Setup (Negative Ion Mode):

-

Boronic acids are acidic and readily lose a proton (H⁺). Therefore, negative ion mode ([M-H]⁻) is often the most sensitive and straightforward method for detection.[6]

-

Set the mass analyzer to scan a relevant range, for example, m/z 50-500, to ensure capture of the parent ion and potential dimers or fragments.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

-

Data Acquisition & Interpretation:

-

Expected Ion: The primary ion of interest will be the deprotonated molecule, [C₈H₄BF₃NO₂]⁻, with an expected m/z of 214.0240 .

-

Isotopic Pattern: Boron has two stable isotopes: ¹⁰B (~20%) and ¹¹B (~80%). This results in a characteristic isotopic pattern where the [M-H]⁻ peak is accompanied by a smaller peak at one mass unit lower ([M(¹⁰B)-H]⁻). This signature is a powerful confirmation that the ion contains a boron atom.

-

Common Adducts/Side Products: Be aware of potential complicating ions. Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which may appear as [M₃-3H₂O-H]⁻. Solvent adducts, such as with methanol [M+CH₃OH-H]⁻, are also possible.[6][8]

-

Supporting Techniques for Structural Corroboration

While MS provides the molecular weight, it does not, in isolation, confirm the specific isomeric structure. Nuclear Magnetic Resonance (NMR) spectroscopy provides this crucial orthogonal data.

-

¹H NMR: Confirms the number and connectivity of protons on the aromatic ring.

-

¹³C NMR: Confirms the carbon skeleton of the molecule.

-

¹⁹F NMR: Provides a very clean signal confirming the presence and chemical environment of the -CF₃ group.

-

¹¹B NMR: Directly observes the boron atom, confirming its chemical state.

By integrating data from MS and multinuclear NMR, we build a complete and validated picture of the molecule's identity, implicitly confirming the molecular formula and thus its molecular weight.

Integrated Data Analysis Workflow

Caption: Workflow for the validated characterization of the target compound.

Summary of Key Analytical Data

The following table summarizes the expected outcomes from the analytical workflow, contrasting theoretical values with typical experimental observations.

| Parameter | Theoretical Value | Expected Experimental Result | Technique |

| Monoisotopic Mass [M-H]⁻ | 214.0240 Da | 214.0240 ± 5 ppm | HRMS |

| Boron Isotopic Pattern | Ratio ¹⁰B/¹¹B ≈ 1:4 | Observed | HRMS |

| Elemental Composition | C: 44.72%, H: 2.34%, N: 6.52% | Within ±0.4% of theoretical | Elemental Analysis |

| ¹⁹F NMR Chemical Shift | ~ -63 ppm (relative to CFCl₃) | Single peak in the expected region | NMR |

Conclusion

The molecular weight of this compound, 214.94 g/mol , is more than a mere number; it is a critical quality attribute that underpins its successful application in synthesis and drug discovery. This guide has outlined a robust, multi-technique framework for its verification. By combining the precision of high-resolution mass spectrometry with the structural detail of multinuclear NMR, researchers can proceed with the utmost confidence in the identity, purity, and stoichiometric potential of this important synthetic building block. Adherence to such a self-validating analytical workflow is a cornerstone of scientific integrity and reproducibility.

References

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]

-

Arylboronic acid chemistry under electrospray conditions. PubMed - NIH. Available at: [Link]

-

Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

-

Arylboronic Acid Chemistry under Electrospray Conditions | Request PDF. ResearchGate. Available at: [Link]

-

Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing | Request PDF. ResearchGate. Available at: [Link]

-

Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. PubMed. Available at: [Link]

-

Synthesis of Aromatic Boronic Acids. Aldehydo Boronic Acids and a Boronic Acid Analog of Tyrosine. Journal of the American Chemical Society. Available at: [Link]

-

Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes. MDPI. Available at: [Link]

-

Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry. Available at: [Link]

-

(3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu. Available at: [Link]

Sources

- 1. Recent Advances on the Halo- and Cyano-Trifluoromethylation of Alkenes and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sioc.cas.cn [sioc.cas.cn]

- 3. This compound | 1218790-84-1 [sigmaaldrich.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Synthesis of 2-Cyano-4-(trifluoromethyl)phenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview and detailed protocols for the synthesis of 2-Cyano-4-(trifluoromethyl)phenylboronic acid, a key building block in medicinal chemistry and materials science. Its utility in constructing complex molecular architectures, particularly through Suzuki-Miyaura cross-coupling reactions, makes a reliable and well-understood synthetic protocol essential for researchers in the field. This document moves beyond a simple recitation of steps to provide a deeper understanding of the chemical principles and practical considerations that underpin a successful synthesis.

Introduction: The Significance of this compound

This compound is a substituted arylboronic acid of significant interest in the development of novel pharmaceuticals and functional materials. The presence of both a cyano (-CN) and a trifluoromethyl (-CF3) group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can enhance the lipophilicity and binding affinity of drug candidates. The boronic acid functional group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds, most notably through palladium-catalyzed cross-coupling reactions.

This guide will focus on a robust and widely applicable synthetic strategy: the palladium-catalyzed borylation of a suitable aryl halide precursor. This approach offers high functional group tolerance and generally proceeds with high yields, making it amenable to both laboratory-scale synthesis and potential scale-up.

Strategic Approach: Palladium-Catalyzed Borylation

The synthesis of this compound is most reliably achieved through a two-step process, beginning with the synthesis of the key intermediate, 2-bromo-5-(trifluoromethyl)benzonitrile, followed by a palladium-catalyzed borylation reaction.

Diagram of the Overall Synthetic Pathway

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of the Key Precursor: 2-Bromo-5-(trifluoromethyl)benzonitrile

A reliable supply of the starting aryl halide is critical. A common method for the preparation of 2-bromo-5-(trifluoromethyl)benzonitrile is via a Sandmeyer reaction from the corresponding aniline.

Experimental Protocol: Synthesis of 2-Bromo-5-(trifluoromethyl)benzonitrile

Materials:

-

3-Trifluoromethyl-4-bromoaniline

-

Hydrochloric acid (concentrated)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Toluene

-

Water

-

Ice

Procedure:

-

Diazotization:

-

In a well-ventilated fume hood, dissolve 3-trifluoromethyl-4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.

-

-

Cyanation (Sandmeyer Reaction):

-

In a separate reaction vessel, prepare a solution of copper(I) cyanide (1.2 equivalents) and sodium cyanide (1.3 equivalents) in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with toluene.

-

Wash the organic layer sequentially with water, dilute sodium hydroxide solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield 2-bromo-5-(trifluoromethyl)benzonitrile as a solid or oil.

-

Part 2: Palladium-Catalyzed Borylation to Yield this compound

The Miyaura borylation reaction is a powerful method for the synthesis of arylboronic esters from aryl halides. This reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a boron source, most commonly bis(pinacolato)diboron (B₂pin₂).

Diagram of the Miyaura Borylation Catalytic Cycle

Caption: Catalytic cycle for the Miyaura borylation reaction.

Experimental Protocol: Synthesis of this compound Pinacol Ester

Materials:

-

2-Bromo-5-(trifluoromethyl)benzonitrile (1 equivalent)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)

-

Potassium acetate (KOAc) (3 equivalents)

-

1,4-Dioxane (anhydrous)

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-(trifluoromethyl)benzonitrile, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Add anhydrous 1,4-dioxane via syringe.

-

-

Reaction:

-

Stir the reaction mixture and heat to 80-90 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 8-16 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter through a pad of Celite to remove inorganic salts and the catalyst.

-

Wash the Celite pad with additional dioxane or ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound pinacol ester as a solid.

-

Experimental Protocol: Hydrolysis to this compound

The final step is the hydrolysis of the pinacol ester to the free boronic acid.

Materials:

-

This compound pinacol ester

-

Tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (e.g., 2 M HCl)

-

n-Heptane or Hexane

Procedure:

-

Hydrolysis:

-

Dissolve the this compound pinacol ester in a mixture of THF and aqueous hydrochloric acid.

-

Stir the mixture vigorously at room temperature for 4-6 hours.

-

-

Work-up and Isolation:

-

Remove the THF under reduced pressure.

-

The aqueous slurry can be extracted with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Alternatively, the product may precipitate from the aqueous mixture upon removal of the organic solvent. The solid can be collected by filtration.

-

The crude boronic acid can be purified by recrystallization or by slurrying in a non-polar solvent like n-heptane or hexane to remove organic impurities.

-

Dry the final product under vacuum to yield this compound as a white to off-white solid.

-

Quantitative Data Summary

| Step | Reactants | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Synthesis of Precursor | 3-Trifluoromethyl-4-bromoaniline | NaNO₂, CuCN | Water/Toluene | 0-60 | 70-85 |

| Miyaura Borylation | 2-Bromo-5-(trifluoromethyl)benzonitrile, B₂pin₂ | Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 80-90 | 80-95 |

| Hydrolysis | This compound pinacol ester | HCl (aq) | THF/Water | Room Temperature | >90 |

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Experimental Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis.

Scientific Integrity and Causality

-

Choice of Precursor: 2-Bromo-5-(trifluoromethyl)benzonitrile is an ideal precursor. The bromine atom is a good leaving group for the palladium-catalyzed borylation, and its position ortho to the cyano group allows for the desired regiochemistry of the final product.

-

Sandmeyer Reaction: This is a classic and reliable method for converting anilines to nitriles. The use of copper(I) cyanide is crucial for the transformation of the diazonium salt.

-

Miyaura Borylation Catalyst System: Pd(dppf)Cl₂ is a robust and commercially available catalyst that is effective for a wide range of aryl halides. The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle. Potassium acetate is a mild base that is sufficient to promote the transmetalation step without causing unwanted side reactions.

-

Pinacol Ester Intermediate: The borylation reaction is typically performed to first yield the pinacol ester. This derivative is more stable and easier to purify by chromatography than the free boronic acid. The subsequent hydrolysis is a straightforward and high-yielding step.

-

Inert Atmosphere: The palladium-catalyzed borylation is sensitive to oxygen, which can deactivate the catalyst. Therefore, maintaining an inert atmosphere throughout the reaction is critical for achieving high yields.

Safety and Handling

-

Cyanides: The Sandmeyer reaction involves the use of highly toxic cyanides (CuCN and NaCN). This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. A cyanide quench solution (e.g., bleach and sodium hydroxide) should be readily available.

-

Acids and Bases: Concentrated acids and bases should be handled with care, using appropriate PPE.

-

Palladium Catalysts: While not acutely toxic, palladium catalysts should be handled in a fume hood to avoid inhalation of fine powders.

-

Solvents: The organic solvents used are flammable and should be handled away from ignition sources.

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy will confirm the structure of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point: A sharp melting point is indicative of high purity.

Conclusion

The synthesis of this compound via the palladium-catalyzed borylation of 2-bromo-5-(trifluoromethyl)benzonitrile is a reliable and efficient method. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently produce this valuable building block for their synthetic endeavors.

References

-

PrepChem.com. Synthesis of 2-bromo-5-trifluoromethyl benzaldehyde. [Link]

- Google Patents. CN104447183B - The preparation method of 2-bromo-5-fluorobenzotrifluoride.

- Google Patents. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile.

- Molander, G. A., & Trice, S. L. J. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron. Organic Letters, 14(18), 4838–4841.

- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Palladium-Catalyzed Borylation of Aryl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366.

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

Introduction: The Strategic Importance of a Multifunctional Building Block

An In-depth Technical Guide to the Physical Properties of 2-Cyano-4-(trifluoromethyl)phenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

This compound is a highly functionalized aromatic boronic acid that has emerged as a critical building block in modern organic synthesis. Its strategic importance lies in the unique combination of three reactive moieties on a single phenyl ring: a boronic acid, a cyano group, and a trifluoromethyl group. The boronic acid functionality makes it an ideal participant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science discovery.[1][2] The electron-withdrawing nature of both the cyano and trifluoromethyl groups significantly influences the electronic properties of the molecule, enhancing its reactivity and imparting specific characteristics, such as metabolic stability and binding affinity, to the final products.[2]

This guide provides a comprehensive analysis of the core physical properties of this compound. Moving beyond a simple data sheet, we will explore the causality behind these properties, detail the experimental protocols for their validation, and discuss their direct implications for synthetic applications, thereby offering field-proven insights for researchers and drug development professionals.

Chemical Identity and Core Molecular Attributes

A precise understanding of a compound's identity is the foundation of all subsequent experimental work. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| CAS Number | 1218790-84-1 | [3] |

| Molecular Formula | C₈H₅BF₃NO₂ | [3] |

| Molecular Weight | 214.94 g/mol | |

| IUPAC Name | (2-Cyano-4-(trifluoromethyl)phenyl)boronic acid | [3][4] |

| InChI | 1S/C8H5BF3NO2/c10-8(11,12)6-1-2-7(9(14)15)5(3-6)4-13/h1-3,14-15H | [3] |

| InChI Key | DELAZGQTKSRLPA-UHFFFAOYSA-N | [3] |

| SMILES String | OB(C1=CC=C(C(F)(F)F)C=C1C#N)O |

Fundamental Physical Properties: A Quantitative Overview

The macroscopic behavior of a chemical is dictated by its physical properties. These parameters are critical for designing reaction conditions, purification strategies, and formulation protocols.

| Property | Value / Description | Significance in Application |

| Appearance | Solid | [3] |

| Melting Point | Data not specified. Related compounds like 2,4-Bis(trifluoromethyl)phenylboronic acid melt at 110-117 °C. | Defines the upper limit for thermal stability during storage and reactions. A sharp melting point is an indicator of purity. |

| Solubility | Generally soluble in polar organic solvents (e.g., DMSO, acetone, ethanol) and poorly soluble in nonpolar solvents (e.g., hexanes).[5] | Crucial for selecting appropriate solvent systems for reactions (e.g., Suzuki coupling), extractions, and chromatographic purification. |

| pKa | Data not specified. The pKa of unsubstituted phenylboronic acid is ~8.8.[5] The strong electron-withdrawing -CN and -CF₃ groups are expected to significantly lower the pKa, increasing the Lewis acidity.[6][7] | Influences the choice of base and reaction kinetics in pH-sensitive reactions. Higher acidity can facilitate transmetalation in Suzuki couplings but may also lead to side reactions like protodeboronation. |

Spectroscopic Characterization Profile

Spectroscopic analysis is indispensable for verifying the molecular structure and assessing the purity of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will be characterized by complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm). The exact chemical shifts and coupling constants of the three aromatic protons provide definitive proof of the substitution pattern.

-

¹⁹F NMR : A sharp singlet is expected, characteristic of the -CF₃ group. Its chemical shift provides confirmation of this crucial functionality.[8]

-

¹³C NMR : Will show eight distinct signals corresponding to the carbon atoms in the molecule, including the characteristic quaternary carbons of the -CN and -CF₃ groups and the carbon atom attached to the boron.

-

¹¹B NMR : A broad singlet is anticipated in the region typical for tri-coordinated boronic species, confirming the integrity of the boronic acid moiety.[6]

-

-

Infrared (IR) Spectroscopy : The IR spectrum serves as a rapid diagnostic tool. Key expected absorption bands include:

-

A broad O-H stretching band (~3200-3600 cm⁻¹) for the boronic acid hydroxyl groups.

-

A sharp C≡N stretching band (~2220-2240 cm⁻¹) for the nitrile group.

-

Strong C-F stretching bands (~1100-1350 cm⁻¹) indicative of the trifluoromethyl group.

-

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols describe robust, self-validating methods for determining key physical properties. The causality behind critical steps is explained to empower the researcher.

Protocol 1: Melting Point Determination via Capillary Method

This protocol provides a definitive measure of the compound's melting range, a primary indicator of purity.

Methodology:

-

Sample Preparation: Finely powder a small, completely dry sample of this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm. Causality: A tightly packed, small sample ensures uniform heat transfer.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Rapid Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Controlled Heating: Decrease the heating rate to 1-2 °C per minute. Causality: Slow heating ensures the system is at thermal equilibrium, allowing for an accurate observation of the melting range.

-

Observation & Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂. A pure compound will exhibit a sharp range of < 2 °C.

Caption: Workflow for Melting Point Determination.

Protocol 2: pKa Determination by Spectrophotometric Titration

This method leverages the change in UV absorbance of the phenyl ring upon ionization of the boronic acid to accurately determine its pKa.

Methodology:

-

Stock Solution: Prepare a stock solution of the boronic acid in a suitable solvent (e.g., methanol or DMSO) and dilute it into a series of buffered aqueous solutions of known pH values (spanning a range of at least 3 pH units around the estimated pKa). Causality: The organic co-solvent ensures solubility, while the buffers maintain a constant pH for each measurement.

-

Wavelength Scan: For a sample at very low pH (fully protonated) and very high pH (fully deprotonated), perform a full UV-Vis wavelength scan (e.g., 200-400 nm) to identify the wavelength of maximum absorbance difference (λ_max).

-

Absorbance Measurement: Measure the absorbance of each buffered solution at the predetermined λ_max.

-

Data Analysis: Plot the measured absorbance against the pH of the solutions.

-

pKa Calculation: Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is the pKa. Causality: The inflection point represents the pH at which the concentrations of the protonated boronic acid and the deprotonated boronate species are equal.

Caption: Workflow for pKa Determination via UV-Vis.

Conclusion: From Physical Properties to Synthetic Strategy

A thorough understanding of the physical properties of this compound is not merely an academic exercise; it is fundamental to its effective application. The compound's solid-state nature simplifies handling, while its solubility profile dictates the choice of reaction media. Most critically, its enhanced Lewis acidity, a direct consequence of its electron-withdrawing substituents, governs its reactivity in crucial C-C bond-forming reactions. By leveraging the data and protocols outlined in this guide, researchers can develop more robust, efficient, and reproducible synthetic methodologies, accelerating the discovery of novel pharmaceuticals and advanced materials.

References

- Sigma-Aldrich. This compound Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/763690]

- CymitQuimica. This compound Product Page. [URL: https://cymitquimica.com/base/producto/2-cyano-4-trifluoromethyl-phenylboronic-acid_IN-DA0016A9]

- Chem-Impex. 2-Bromo-4-(trifluoromethoxy)aniline Product Page. [URL: https://www.chemimpex.com/products/2-bromo-4-trifluoromethoxyaniline/03478]

- TCI Chemicals. Safety Data Sheet for 2-Bromo-4-(trifluoromethoxy)aniline. [URL: https://www.tcichemicals.com/IN/en/p/B3280]

- Thermo Scientific. 2-Bromo-4-trifluoromethoxyaniline, 98% Product Page. [URL: https://www.thermofisher.

- CymitQuimica. CAS 175278-17-8: 2-Bromo-4-trifluoromethoxyaniline. [URL: https://cymitquimica.com/base/cas/175278-17-8]

- Alachem Co., Ltd. 175278-17-8 | 2-bromo-4-(trifluoromethoxy)aniline. [URL: https://www.alachem.com/product/175278-17-8]

- ChemicalBook. This compound pinacol ester. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB02588395.htm]

- Supporting Information. Theranostics. [URL: https://www.thno.org/v08p2029s1.pdf]

- Wikipedia. Phenylboronic acid. [URL: https://en.wikipedia.org/wiki/Phenylboronic_acid]

- Frontier Specialty Chemicals. This compound pinacol ester. [URL: https://www.frontierspecialtychemicals.com/product/2-cyano-4-trifluoromethylphenylboronic-acid-pinacol-ester/]

- Sigma-Aldrich. This compound. [URL: https://www.sigmaaldrich.com/product/aldrich/763690]

- BLD Pharm. (4-(Trifluoromethyl)phenyl)boronic acid Product Page. [URL: https://www.bldpharm.com/products/128796-39-4.html]

- PMC - NIH. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8069956/]

- Sigma-Aldrich. This compound | 1218790-84-1. [URL: https://www.sigmaaldrich.com/US/en/product/aobchem/aob20194]

- Sigma-Aldrich. 2,4-Bis(trifluoromethyl)phenylboronic acid Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/683965]

- Sigma-Aldrich. (5-Cyano-2-(trifluoromethoxy)phenyl)boronic acid Product Page. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0084335]

- ResearchGate. Selected boronic acids and their pKa values. [URL: https://www.researchgate.net/figure/Selected-boronic-acids-and-their-pKa-values_fig2_339599285]

- Google Patents. Method for producing 2-cyanophenylboronic acid derivative. [URL: https://patents.google.

- BLDpharm. (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid. [URL: https://www.bldpharm.com/products/2407353-17-5.html]

- MDPI. 5-Trifluoromethyl-2-formylphenylboronic Acid. [URL: https://www.mdpi.com/1420-3049/25/4/799]

- Thermo Scientific Chemicals. 4-Fluoro-2-(trifluoromethyl)phenylboronic acid, 97%. [URL: https://www.thermofisher.

- Chem-Impex. 2-Fluoro-4-(trifluoromethyl)phenylboronic acid. [URL: https://www.chemimpex.com/products/2-fluoro-4-trifluoromethylphenylboronic-acid/04995]

- Te-Lian. Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. [URL: https://www.te-lian.com/news/key-benefits-of-4-trifluoromethyl-phenylboronic-acid-in-modern-synthesis-118.html]

- PubChem. Phenylboronic Acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/66827]

- SpectraBase. 4-Trifluoromethylphenylboronic acid [1H NMR] Spectrum. [URL: https://spectrabase.com/spectrum/C5pBngIiDla]

- ChemicalBook. 2-Fluorophenylboronic acid(1993-03-9) 1H NMR spectrum. [URL: https://www.chemicalbook.com/SpectrumEN_1993-03-9_1HNMR.htm]

- PubChem. 4-Fluorophenylboronic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Fluorophenylboronic-acid]

Sources

- 1. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 128796-39-4|(4-(Trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 6. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. thno.org [thno.org]

An In-depth Technical Guide to the Solubility of 2-Cyano-4-(trifluoromethyl)phenylboronic Acid

This guide provides a comprehensive technical overview of the solubility characteristics of 2-Cyano-4-(trifluoromethyl)phenylboronic acid, a critical parameter for its application in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not extensively published, this document synthesizes established principles of boronic acid chemistry and provides detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of how to handle and deploy this versatile chemical agent in their experimental workflows.

Introduction: The Significance of this compound

This compound is a substituted aromatic boronic acid of significant interest in medicinal chemistry and organic synthesis. The presence of both a cyano (-CN) and a trifluoromethyl (-CF₃) group on the phenyl ring imparts unique electronic and steric properties to the molecule. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates[1]. Boronic acids, in general, are indispensable reagents in modern organic chemistry, most notably for their use in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds[2].

The solubility of this compound is a paramount consideration for its practical application. In drug discovery, poor solubility can hinder in vitro assay reliability and lead to challenges in formulation and bioavailability. In synthesis, the choice of solvent is critical for reaction efficiency and product purification. Understanding the factors that govern the solubility of this compound is therefore essential for its effective utilization.

Physicochemical Properties and Expected Solubility Profile

The molecular structure of this compound suggests a complex solubility profile. The boronic acid moiety is capable of hydrogen bonding, which typically confers some degree of polarity. However, the trifluoromethyl group is highly lipophilic, and the cyano group also contributes to the molecule's overall polarity and potential for dipole-dipole interactions.

Based on the known behavior of analogous compounds, the following general solubility characteristics can be anticipated:

-

Aqueous Solubility: The introduction of a trifluoromethyl group to a phenylboronic acid scaffold generally decreases its solubility in water.[3][4] Therefore, this compound is expected to have low solubility in aqueous media at neutral pH.

-

Organic Solvents: Unsubstituted phenylboronic acid is generally soluble in polar organic solvents such as methanol, ethanol, and diethyl ether, and poorly soluble in nonpolar solvents like hexanes.[5] It is reasonable to expect a similar trend for this compound, with good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols and ethers.

The following table summarizes the key physicochemical properties of this compound and its expected qualitative solubility in common laboratory solvents.

| Property | Value | Expected Solubility | Solvent Class |

| Molecular Formula | C₈H₅BF₃NO₂ | High | Polar Aprotic (e.g., DMSO, DMF) |

| Molecular Weight | 214.94 g/mol | Moderate | Alcohols (e.g., Methanol, Ethanol) |

| Appearance | Solid | Moderate | Ethers (e.g., THF, Diethyl Ether) |

| pKa | Not reported | Low | Nonpolar (e.g., Hexanes, Toluene) |

| Low | Aqueous (Neutral pH) |

Methodologies for Determining Solubility

Given the absence of extensive published data, empirical determination of solubility is crucial. The choice of method depends on the specific requirements of the research, such as throughput, accuracy, and the developmental stage of the project. Two primary approaches are recommended: Thermodynamic Solubility and Kinetic Solubility .

Thermodynamic Solubility Determination: The Gold Standard

Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. The shake-flask method is the most reliable technique for its determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C or 37 °C) in a shaking incubator for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant, taking care not to disturb the solid.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, typically prepared by adding a concentrated DMSO stock solution to an aqueous buffer. This method is widely used in early drug discovery for rapid screening of large numbers of compounds.

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a multi-well plate, add the DMSO stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4) to achieve the desired final concentration range. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

-

Incubation and Precipitation Detection:

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.

-

Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering. An increase in turbidity indicates precipitation.

-

-

Data Analysis:

-

The kinetic solubility is reported as the highest concentration at which no precipitation is observed.

-

Caption: Workflow for Kinetic Solubility Determination.

Factors Influencing Solubility and Experimental Considerations

Several factors can significantly impact the solubility of this compound. Careful control of these variables is essential for obtaining reproducible and accurate data.

-

pH: The acidity of the boronic acid group means that the solubility of this compound will be pH-dependent. In basic solutions, the boronic acid will be deprotonated to the more soluble boronate form. It is advisable to measure solubility at different pH values relevant to the intended application (e.g., physiological pH for biological assays).

-

Temperature: Solubility is generally temperature-dependent. For most solids, solubility increases with increasing temperature. It is critical to maintain a constant and accurately recorded temperature during solubility experiments.

-

Solvent Polarity: As discussed, the polarity of the solvent will have a major influence on solubility. A systematic screen of solvents with varying polarities can provide a comprehensive solubility profile.

-

Crystallinity and Polymorphism: The solid-state properties of the compound, including its crystalline form (polymorph), can affect its solubility. It is important to characterize the solid form used in solubility measurements.

Conclusion and Future Directions

While published quantitative solubility data for this compound is scarce, this guide provides a robust framework for its empirical determination. By employing the detailed protocols for thermodynamic and kinetic solubility measurements, researchers can generate the necessary data to support their work in drug discovery and chemical synthesis. The principles outlined herein are grounded in the established chemistry of boronic acids and provide a reliable path to understanding and harnessing the full potential of this important chemical entity. Future work should focus on the systematic measurement and publication of the solubility of this and other functionally important boronic acids in a range of pharmaceutically and synthetically relevant solvents to create a valuable public resource for the scientific community.

References

- Jubb, H., et al. (2017). The Role of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 60(5), 1639-1669.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

-

Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

- Leszczyński, P., Hofman, T., & Sporzyński, A. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 199-207.

- Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 877-891.

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

- Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5675.

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

- Fustero, S., et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 26(23), 7293.

- C. F. Poole. (2012).

Sources

Introduction: A Strategic Building Block in Modern Medicinal Chemistry

An In-Depth Technical Guide to 2-Cyano-4-(trifluoromethyl)phenylboronic Acid for Advanced Synthesis

This compound is a highly functionalized arylboronic acid that has emerged as a strategic building block for researchers in drug discovery and advanced materials science. Its utility is anchored in its unique electronic properties, stemming from the presence of two potent electron-withdrawing groups—the cyano (-CN) and trifluoromethyl (-CF3) moieties—on the phenyl ring.

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance crucial pharmacokinetic properties. It can increase a molecule's lipophilicity, which aids in cell membrane permeability, and its high bond strength with carbon confers exceptional metabolic stability, often extending the half-life of a drug candidate.[1][2] The cyano group, a versatile functional handle, can participate in various chemical transformations and often acts as a key interaction point (e.g., a hydrogen bond acceptor) within a biological target.[3] The combination of these groups on a boronic acid scaffold creates a reagent designed for introducing a metabolically robust, electronically distinct fragment into complex molecules, primarily via the Suzuki-Miyaura cross-coupling reaction.[4]

This guide provides an in-depth look at the commercial availability, key applications, and field-proven methodologies for utilizing this compound, empowering researchers to leverage its full synthetic potential.

Physicochemical Properties and Safety Profile

Accurate identification and safe handling are paramount in a research setting. The primary isomer for this reagent is this compound. Researchers should be aware of other commercially available isomers, such as 4-Cyano-2-(trifluoromethyl)phenylboronic acid, and verify the CAS number before use.

| Property | Data | Source(s) |

| Chemical Name | This compound | [5][6] |

| CAS Number | 1218790-84-1 | [5] |

| Molecular Formula | C₈H₅BF₃NO₂ | [6] |

| Molecular Weight | 214.94 g/mol | [6] |

| Appearance | Solid | [5][6] |

| InChI Key | DELAZGQTKSRLPA-UHFFFAOYSA-N | [5] |

Safety and Handling: Like most boronic acids, this compound is an irritant. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For detailed information, consult the supplier's Safety Data Sheet (SDS).

Commercial Availability and Procurement

Sourcing high-purity reagents is a critical first step for reproducible and reliable experimental outcomes. This compound is available from several specialized chemical suppliers. Purity, quantity, and lead times can vary, so direct inquiry is often recommended.

| Supplier | Example CAS Number | Notes |

| Sigma-Aldrich (Merck) | 1218790-84-1 (and isomers) | Offers various isomers and related structures under the Aldrich CPR brand.[6][7] |

| CymitQuimica | 1218790-84-1 | Lists the compound under the "Indagoo" brand for laboratory use.[5] |

| BLD Pharmatech | 1218790-84-1 | Provides this compound and lists many related trifluoromethylphenylboronic acids.[8] |

| Other Specialty Suppliers | Varies | A range of fine chemical providers offer this reagent. Always verify CAS and purity. |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura reaction is the cornerstone application for this reagent, enabling the formation of a C(sp²)-C(sp²) bond between this functionalized aryl unit and another molecule, typically an aryl or vinyl halide/triflate.[4][9]

Mechanistic Overview

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.[10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (R¹-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[10]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transfer.[9][11]

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the Pd(II) center couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[10]

Strategic Considerations for an Electron-Deficient Reagent

The strong electron-withdrawing nature of the -CN and -CF3 groups makes this compound an "electron-deficient" coupling partner. This has important implications:

-

Reactivity: Electron-deficient boronic acids can exhibit slower rates of transmetalation compared to electron-rich counterparts.[12] The choice of catalyst, ligand, and base becomes critical to drive the reaction to completion.

-

Stability: These reagents can be more susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions.[13] Therefore, milder bases (e.g., K₂CO₃, K₃PO₄) and carefully controlled temperatures are often required.

-

Catalyst Choice: For challenging couplings with electron-deficient partners, catalyst systems with highly electron-donating ligands (e.g., phosphines like SPhos, XPhos, or N-heterocyclic carbenes) are often employed. These ligands stabilize the palladium center and promote the key oxidative addition and reductive elimination steps.[9]

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating starting point for the coupling of this compound with a generic aryl bromide. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Step-by-Step Methodology

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 mmol, 2 mol% Pd)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (0.5 mL)

Procedure:

-

Vessel Preparation: To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd₂(dba)₃, SPhos, and K₃PO₄.

-

Causality: Using an oven-dried flask and solid reagents minimizes water, which can interfere with the catalyst and promote protodeboronation. SPhos is an electron-rich, bulky phosphine ligand that is effective for coupling challenging substrates.[14]

-

-

Establish Inert Atmosphere: Seal the vial with a septum cap. Evacuate the atmosphere within the vial and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction is free of oxygen, which can deactivate the Pd(0) catalyst.

-

Solvent Addition: Using syringes, add the 1,4-dioxane followed by the water.

-

Causality: A mixture of an organic solvent and water is common for Suzuki couplings, as it helps dissolve both the organic substrates and the inorganic base.[14]

-

-

Reaction Execution: Place the vial in a preheated oil bath or heating block at 90 °C and stir vigorously for 4-12 hours.

-

Causality: Heating provides the necessary activation energy. Vigorous stirring is essential to ensure proper mixing of the heterogeneous mixture.

-

-

Reaction Monitoring: Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting material.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

-

Causality: The aqueous washes remove the inorganic base and other water-soluble byproducts.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product.

Conclusion

This compound is a powerful and highly strategic reagent for medicinal chemists and materials scientists. Its dual electron-withdrawing substituents provide a means to install a unique electronic and metabolic profile into target molecules. While its electron-deficient nature requires careful consideration of reaction conditions—particularly the choice of catalyst, ligand, and base—the application of modern, robust Suzuki-Miyaura protocols enables its efficient incorporation. By understanding the underlying mechanistic principles and commercial sourcing, researchers can effectively utilize this building block to accelerate the development of next-generation pharmaceuticals and advanced materials.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. [Link]

-

Denmark, S. Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. [Link]

-

Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 659-666. [Link]

-

Wang, Z., et al. (2022). Dual Incorporation of Trifluoromethyl and Cyano Groups into Pyrazole Pharmcophores via Silver-Catalyzed Cycloaddition Reaction of Trifluorodiazoethane. CCS Chemistry. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(1), 4-15. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Valeur, E., & Bradley, M. (2009). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 14(9), 3314-3333. [Link]

-

Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

-

Wang, C., et al. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Chemical Science. [Link]

-

ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chinesechemsoc.org [chinesechemsoc.org]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 7. (4-Cyano-2-(trifluoromethyl)phenyl)boronic acid | 2407353-17-5 [sigmaaldrich.com]

- 8. 128796-39-4|(4-(Trifluoromethyl)phenyl)boronic acid|BLD Pharm [bldpharm.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 12. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

2-Cyano-4-(trifluoromethyl)phenylboronic acid safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Cyano-4-(trifluoromethyl)phenylboronic Acid for Advanced Research Applications

Introduction: Acknowledging a Versatile Reagent

This compound is a substituted arylboronic acid that has emerged as a valuable building block in modern synthetic chemistry. Its utility is particularly pronounced in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors.[1][2] The presence of three distinct functional moieties—a boronic acid, a cyano group, and a trifluoromethyl group—makes it a versatile reagent, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] The trifluoromethyl group, in particular, is a prized feature in drug design, as it can enhance critical properties such as metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.[1][3]

However, the same structural complexity that makes this compound synthetically attractive necessitates a thorough understanding of its potential hazards and a disciplined approach to its handling. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for the safe and effective use of this compound, grounded in established safety protocols and an understanding of its chemical reactivity.

Section 1: Physicochemical & Hazard Profile

A foundational aspect of safe handling is a clear understanding of the compound's identity and its inherent hazards. While boronic acids as a class are generally considered to have low toxicity, specific derivatives can present more significant risks, and some have been identified as potentially genotoxic impurities in active pharmaceutical ingredients (APIs).[4][5] Given that the toxicological properties of this specific compound have not been exhaustively investigated, a cautious approach is mandatory.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | [6][7] |

| CAS Number | 1218790-84-1 | [7][8] |

| Molecular Formula | C₈H₅BF₃NO₂ | [8] |

| Molecular Weight | 214.94 g/mol | [7][8] |

| Appearance | Solid | [8] |

| Storage Class | 11 (Combustible Solids) | [8][9] |

Hazard Identification & Rationale

Safety Data Sheets (SDS) for this compound and structurally similar arylboronic acids indicate several potential hazards.[10][11][12][13] The primary risks are associated with irritation to the skin, eyes, and respiratory system, as well as potential harm if swallowed.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Signal Word: Warning.[7]

The causality for these hazards stems from the compound's reactivity. Boronic acids are Lewis acids and can interact with biological nucleophiles.[5] The trifluoromethyl group enhances the compound's lipophilicity, potentially facilitating its transport across biological membranes. The cyano group is a well-known toxicophore, although its toxicity in this specific molecular context is not fully defined. Therefore, it must be handled as a substance of unknown, but potentially significant, toxicity.

Section 2: Comprehensive Risk Assessment & Mitigation

A systematic risk assessment is crucial before any laboratory work begins. This involves identifying hazards, evaluating potential exposure routes, and implementing robust control measures.